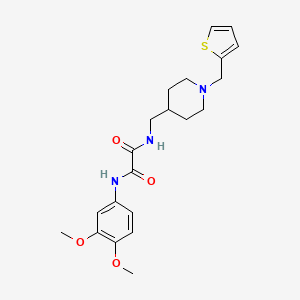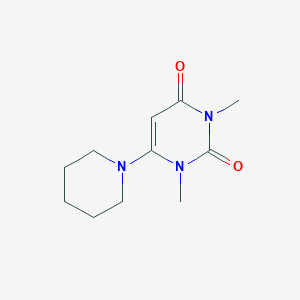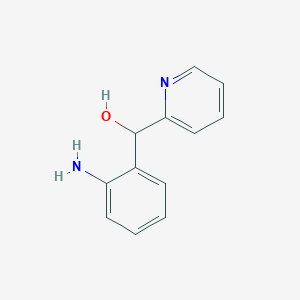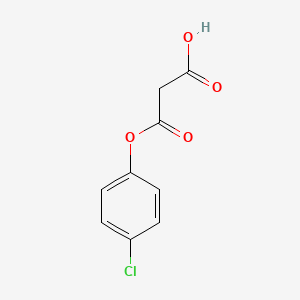
3-(4-Chlorophenoxy)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Herbicide Detection and Environmental Impact
3-(4-Chlorophenoxy)-3-oxopropanoic acid, as part of the chlorophenoxy acid herbicides family, is extensively used for weed control. Its presence and effects in various environments have been a subject of research. A study by Rosales-Conrado et al. (2008) developed a method for determining chlorophenoxy acids in human urine samples, highlighting its environmental and health monitoring significance (Rosales-Conrado et al., 2008). Similarly, Wintersteiger et al. (1999) focused on quantitating chlorophenoxy acid herbicides in water, indicating their environmental persistence and the necessity for monitoring (Wintersteiger et al., 1999).
Health Risks and Toxicity Studies
Schreinemachers (2003) explored the association between exposure to chlorophenoxy herbicides and adverse birth outcomes in the U.S., suggesting potential health risks (Schreinemachers, 2003). Additionally, Stackelberg (2013) systematically reviewed the carcinogenic outcomes from exposure to chlorophenoxy compounds, which included 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxy)acetic acid, emphasizing on potential carcinogenic risks (Stackelberg, 2013).
Bacterial Response to Exposure
Research by Bhat et al. (2015) demonstrated the impact of chlorophenoxy herbicide 2,4-dichlorophenoxyacetic acid on Escherichia coli, revealing oxidative stress and metabolic perturbations as a response to sublethal exposure (Bhat et al., 2015).
Antimicrobial Activity
Hassanin and Ibrahim (2012) investigated the antimicrobial activity of novel compounds synthesized from a derivative of 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, highlighting its potential in antimicrobial applications (Hassanin & Ibrahim, 2012).
Environmental Remediation Techniques
A study by Adeyemi et al. (2020) focused on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents, which could be relevant in environmental cleanup and pollution control (Adeyemi et al., 2020).
Synthesis and Chemical Reactivity
Kobayashi et al. (2008) researched the synthesis of certain acid derivatives from 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, illustrating the chemical reactivity and potential applications in creating novel compounds (Kobayashi et al., 2008).
特性
IUPAC Name |
3-(4-chlorophenoxy)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKHZURLGGRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)-3-oxopropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

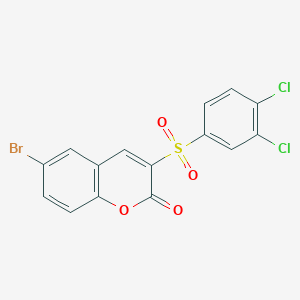
![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)
![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)
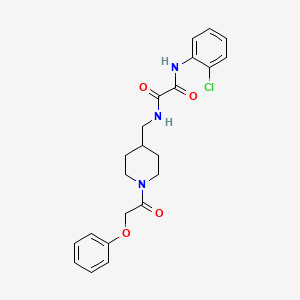
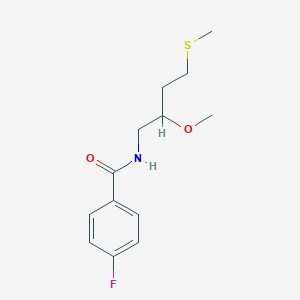
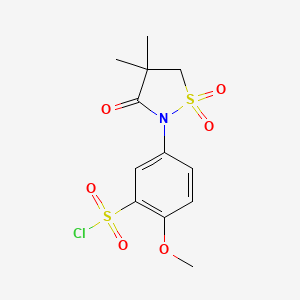
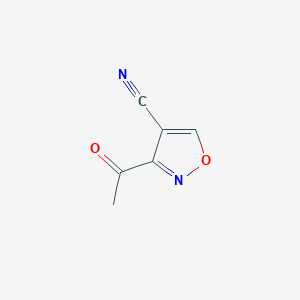
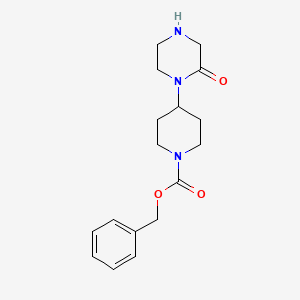
![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2412691.png)
![N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide](/img/structure/B2412692.png)
